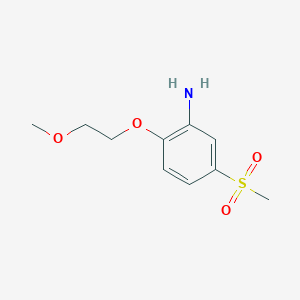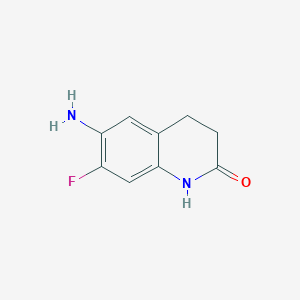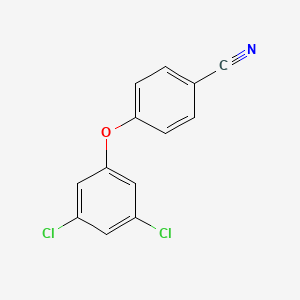![molecular formula C10H15NOS B1517981 3-[(2-甲氧基乙基)硫代]甲基苯胺 CAS No. 1154398-94-3](/img/structure/B1517981.png)
3-[(2-甲氧基乙基)硫代]甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .科学研究应用
电合成和聚合
聚苯胺的电合成:已经研究了环取代聚苯胺的电合成,特别是那些具有 sigma 和 pi 供体取代基的聚苯胺,揭示了有效的聚合和独特的电化学性质。聚合主要对特定位置的取代基有效,导致具有不同特征的聚合物沉积物。这些聚苯胺显示出可逆氧化和不同的电导率,说明了它们在各种应用中的潜力 (Cattarin et al., 1988)。
层状双氢氧化物 (LDH) 中的聚合:苯胺磺酸衍生物,包括 3-氨基-4-甲氧基苯磺酸和其他,已被掺入 LDH 的层间空间。该过程涉及直接共沉淀和热处理,导致客体单体之间不同程度的连通性。这些通过 ESR 和电化学研究探测的混合材料展示了有趣的特性和在各个领域的潜在应用 (Moujahid et al., 2005)。
光化学和化学研究
光化学分解:对磺胺甲恶唑的光化学分解的研究揭示了几个初级光产物的形成,包括苯胺和其他衍生物。该研究提供了对类似化合物的照片不稳定性和分解途径的见解,提出了在环境和化学研究中的潜在应用和考虑因素 (Zhou & Moore, 1994)。
荧光传感器开发:特定化合物(如 (E)-4-甲氧基-N-((8-甲基喹啉-2-基)亚甲基)苯胺)的合成和表征导致了新型荧光传感器的开发。这些传感器在与特定金属离子相互作用后表现出显着的荧光增强,证明了在生物系统中检测和监测金属离子的应用 (Tian et al., 2015)。
化学合成和改性
磺化吲哚酮的合成:研究表明,可以通过从苯胺开始插入二氧化硫来合成特定的吲哚啉-2-酮。本研究重点介绍了一种在温和条件下简便的组装工艺和广泛的反应范围,表明在化学合成和改性中具有潜在应用 (Liu et al., 2017)。
离子液体作为硝化剂:已经研究了特定离子液体(例如 3-甲基-1-磺酸咪唑鎓硝酸盐)的设计和使用,用于芳香族化合物的有效硝化,包括苯胺衍生物。本研究提供了对离子液体在化学反应和工业过程中的合成和潜在应用的见解 (Zolfigol et al., 2012)。
属性
IUPAC Name |
3-(2-methoxyethylsulfanylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIHFYYEXDXVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

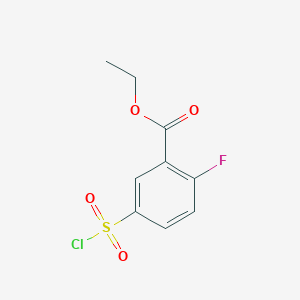
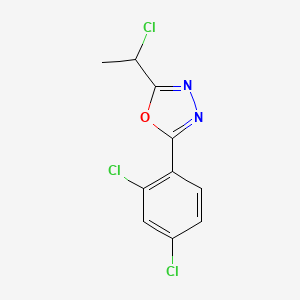
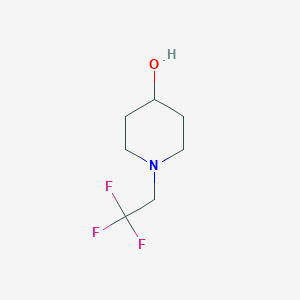
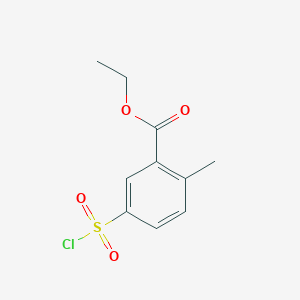
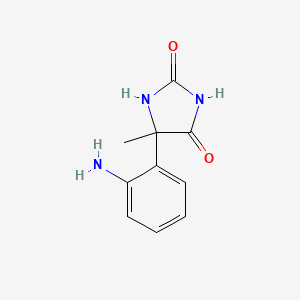
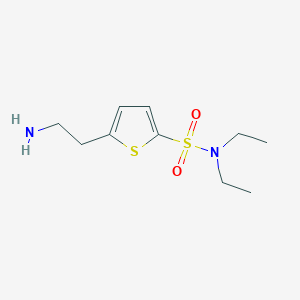

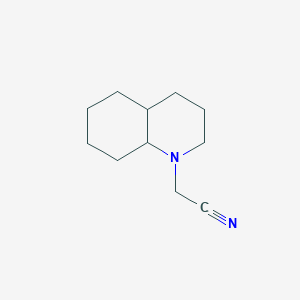
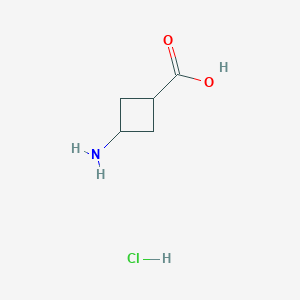
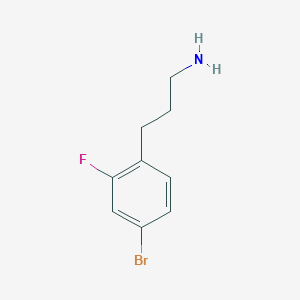
![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
